molecular formula C23H21FN2O B5148479 5-(4-Ethoxyphenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole

5-(4-Ethoxyphenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole

Cat. No.: B5148479
M. Wt: 360.4 g/mol
InChI Key: BTCGTBWUYCXTOV-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O/c1-2-27-19-14-12-17(13-15-19)22-16-23(20-10-6-7-11-21(20)24)26(25-22)18-8-4-3-5-9-18/h3-15,23H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCGTBWUYCXTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole typically involves the condensation of appropriate hydrazine derivatives with chalcones. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Dihydropyrazoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Ethoxyphenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-3-(2-chlorophenyl)-2-phenyl-3,4-dihydropyrazole
  • 5-(4-Methylphenyl)-3-(2-bromophenyl)-2-phenyl-3,4-dihydropyrazole
  • 5-(4-Hydroxyphenyl)-3-(2-iodophenyl)-2-phenyl-3,4-dihydropyrazole

Uniqueness

5-(4-Ethoxyphenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole is unique due to the presence of both ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

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